molecular formula C27H43N5O6S B009844 N-Formylmethionylleucylphenylalanyllysine CAS No. 104180-18-9

N-Formylmethionylleucylphenylalanyllysine

Cat. No.: B009844
CAS No.: 104180-18-9
M. Wt: 565.7 g/mol
InChI Key: OERILMBTPCSYNG-UHFFFAOYSA-N
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Description

N-Formylmethionylleucylphenylalanyllysine is a synthetic peptide composed of the amino acids methionine, leucine, phenylalanine, and lysine, with a formyl group attached to the methionine residue. This compound is known for its role in initiating protein synthesis in bacteria and mitochondria, where it is recognized by the ribosome as the starting amino acid for protein translation .

Scientific Research Applications

N-Formylmethionylleucylphenylalanyllysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-formyl peptides, which could be related to N-Formylmethionylleucylphenylalanyllysine, involves the formyl peptide receptor 1 (FPR1). FPR1 is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .

Safety and Hazards

The safety and hazards associated with a compound like N-Formylmethionylleucylphenylalanyllysine can be assessed using safety data sheets. These documents provide information on the properties of the compound, its hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on a compound like N-Formylmethionylleucylphenylalanyllysine could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, the field of anti-HER2 therapy in metastatic breast cancer has many choices and future directions . Another example is the future directions for fibroblast activation protein inhibitor–based radionuclide therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylmethionylleucylphenylalanyllysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the methionine residue is achieved by treating the peptide with formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .

Chemical Reactions Analysis

Types of Reactions

N-Formylmethionylleucylphenylalanyllysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the lysine residue, which can influence its binding properties and biological activity. The combination of these amino acids and the formyl group makes it a valuable tool in studying protein synthesis and developing peptide-based therapeutics .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERILMBTPCSYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562404
Record name N-Formylmethionylleucylphenylalanyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104180-18-9
Record name N-Formylmethionylleucylphenylalanyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Formylmethionylleucylphenylalanyllysine
Reactant of Route 2
N-Formylmethionylleucylphenylalanyllysine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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